3a,4,7,7a-Tetrahydro-2-(2-ethoxyphenyl)-4,7-methano-1H-isoindole-1,3(2H)-dione

Isomer differentiation Positional isomerism Physicochemical profiling

3a,4,7,7a-Tetrahydro-2-(2-ethoxyphenyl)-4,7-methano-1H-isoindole-1,3(2H)-dione (CAS 55680-85-8) is a tricyclic isoindole-4,7-dione derivative bearing an ortho-ethoxyphenyl substituent on the imide nitrogen. The compound features a norbornene-fused succinimide core, placing it within a class historically investigated for electron-affinic radiosensitization and explored as a scaffold for nuclear hormone receptor modulators.

Molecular Formula C17H17NO3
Molecular Weight 283.32 g/mol
CAS No. 55680-85-8
Cat. No. B12481646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3a,4,7,7a-Tetrahydro-2-(2-ethoxyphenyl)-4,7-methano-1H-isoindole-1,3(2H)-dione
CAS55680-85-8
Molecular FormulaC17H17NO3
Molecular Weight283.32 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1N2C(=O)C3C4CC(C3C2=O)C=C4
InChIInChI=1S/C17H17NO3/c1-2-21-13-6-4-3-5-12(13)18-16(19)14-10-7-8-11(9-10)15(14)17(18)20/h3-8,10-11,14-15H,2,9H2,1H3
InChIKeySDBZFUDPHOVZOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 3a,4,7,7a-Tetrahydro-2-(2-ethoxyphenyl)-4,7-methano-1H-isoindole-1,3(2H)-dione (CAS 55680-85-8) Demands Scrutiny in Isoindole-Dione Procurement Decisions


3a,4,7,7a-Tetrahydro-2-(2-ethoxyphenyl)-4,7-methano-1H-isoindole-1,3(2H)-dione (CAS 55680-85-8) is a tricyclic isoindole-4,7-dione derivative bearing an ortho-ethoxyphenyl substituent on the imide nitrogen . The compound features a norbornene-fused succinimide core, placing it within a class historically investigated for electron-affinic radiosensitization [1] and explored as a scaffold for nuclear hormone receptor modulators [2]. Unlike its para-substituted positional isomer (CAS 15247-36-6), the ortho-ethoxy arrangement imposes distinct steric and electronic constraints on the N-phenyl ring, which may alter binding orientation, metabolic stability, and physicochemical behavior in ways that are not interchangeable across procurement specifications . Despite its structural distinctiveness, publicly available quantitative head-to-head biological or pharmacological data for this specific compound remain exceedingly sparse, a fact that must anchor any evidence-based selection decision.

Why Substituting 3a,4,7,7a-Tetrahydro-2-(2-ethoxyphenyl)-4,7-methano-1H-isoindole-1,3(2H)-dione (55680-85-8) with Its Para-Isomer or Alkyl-Tailed Analogs Can Undermine Research Reproducibility


The ortho-ethoxyphenyl substitution pattern is the sole structural discriminator between CAS 55680-85-8 and its para-substituted isomer (CAS 15247-36-6). While both share identical molecular formula (C₁₇H₁₇NO₃), molecular weight (283.32 g/mol), computed PSA (46.61 Ų), and computed LogP (2.46), the position of the ethoxy group alters the dihedral angle between the phenyl ring and the imide plane, shifting electron density distribution and steric accessibility around the succinimide carbonyls . In the broader isoindole-4,7-dione class, even minor N-substituent variations produce measurable differences in one-electron reduction potential (spanning at least 90 mV across derivatives) and radiosensitization efficiency [1]. Furthermore, in vivo toxicity screening of isoindole-4,7-diones in Balb-C mice has demonstrated that structural modifications can shift the toxicity profile from non-toxic to cytotoxic under hypoxic conditions [2]. These findings, drawn from class-level evidence, underscore that neither the para-isomer nor alkyl-tailed analogs (e.g., N-(2-ethylhexyl)-5-norbornene-2,3-dicarboximide, MGK 264) can be assumed to replicate the behavior of the ortho-ethoxyphenyl derivative without explicit batch-specific verification.

Quantitative Differentiation Evidence for 3a,4,7,7a-Tetrahydro-2-(2-ethoxyphenyl)-4,7-methano-1H-isoindole-1,3(2H)-dione (55680-85-8) Relative to Closest Analogs


Structural Isomer Differentiation: Ortho- vs. Para-Ethoxyphenyl Substitution Defines Distinct Chemical Space Despite Identical Computed LogP and PSA

CAS 55680-85-8 (ortho-ethoxyphenyl) and CAS 15247-36-6 (para-ethoxyphenyl) are positional isomers that share identical molecular formula, molecular weight, computed polar surface area, and computed LogP, yet differ fundamentally in their SMILES notation (CCOc1ccccc1N1C(=O)C2C3C=CC(C3)C2C1=O vs. CCOc1ccc(cc1)N1C(=O)C2C3C=CC(C3)C2C1=O) and InChIKey . The ortho-substitution places the ethoxy oxygen in proximity to the imide carbonyl, enabling potential intramolecular interactions absent in the para-isomer. Both compounds share identical computed LogP (2.46) and PSA (46.61 Ų) .

Isomer differentiation Positional isomerism Physicochemical profiling Procurement identity verification

Safety Profile Differentiation: GHS Classification Signals Distinct Hazard Profile Versus Alkyl-Tailed Norbornene-Dicarboximide Synergists

The GHS safety data sheet for CAS 55680-85-8 classifies the compound as harmful if swallowed (H302) and very toxic to aquatic life with long-lasting effects (H410) [1]. By contrast, the alkyl-tailed analog N-(2-ethylhexyl)-5-norbornene-2,3-dicarboximide (MGK 264, CAS 113-48-4), widely used as a pyrethroid synergist, carries a different toxicological profile consistent with its chronic commercial use pattern [2]. Among isoindole-4,7-diones tested in Balb-C mice, in vivo toxicity was reported as non-toxic even at relatively high concentrations, though cytotoxicity varied markedly with substituent identity and oxygen tension (oxic vs. hypoxic conditions) [3]. The specific cytotoxicity of CAS 55680-85-8 under these conditions has not been individually reported.

GHS hazard classification Safety screening Cytotoxicity Environmental toxicity

Radiosensitization Potential: Isoindole-4,7-Dione Class Approaches Misonidazole-Level Activity, with Substituent Identity Governing Reduction Potential and Efficiency

The isoindole-4,7-dione class has been established as electron-affinic radiosensitizers with one-electron reduction potentials in the range of -0.45 to -0.36 V vs. NHE, determined by pulse radiolysis [1][2]. Under comparable experimental conditions, these derivatives approach the radiosensitization efficacy of misonidazole, a benchmark hypoxic cell sensitizer [1]. Critically, structure-activity analysis within this series reveals that derivatives bearing a carbethoxy group on the pyrrolic ring possess more positive reduction potentials and act as more efficient sensitizers than those lacking this substituent [1]. CAS 55680-85-8, which carries an ortho-ethoxyphenyl N-substituent rather than a carbethoxy group, has not been individually characterized for its reduction potential or radiosensitization enhancement ratio (ER). Its substitution pattern is distinct from both the more potent carbethoxy-substituted congeners and the alkyl-tailed derivatives, placing it in an uncharacterized region of the structure-activity landscape.

Radiosensitization Hypoxic cell sensitizers Reduction potential Pulse radiolysis

Computational Electrochemistry Landscape: 16 Isoindole-4,7-Dione Derivatives Reveal That 2-Methyl and Cyano/Hydroxy-Substituted Variants Achieve Superior Redox Properties for Organic Cathode Applications

A computational electrochemistry study using density functional theory (DFT) evaluated 16 isoindole-4,7-dione (IID) derivatives for their redox potentials, acid dissociation constants, and polymerizability as candidates for organic cathode materials in Li-ion batteries [1]. Three derivatives emerged as particularly promising: 5,6-dicyano-2-methyl-isoindole-4,7-dione, 5,6-dihydroxy-2-methyl-isoindole-4,7-dione, and 2-methyl-5-(trifluoromethyl)-isoindole-4,7-dione, all calculated to have high redox potentials, high specific capacities, and favorable polymerization characteristics [1]. CAS 55680-85-8 was not among the 16 derivatives computationally screened, and its norbornene-fused core structure differs from the simpler isoindole-4,7-dione scaffold used in this study. The presence of the norbornene double bond in CAS 55680-85-8 introduces a potential cross-linking site during polymerization that is absent in the top-performing 2-methyl-substituted IIDs, which could either enhance mechanical stability of the resulting polymer or introduce undesirable side reactions.

Organic cathode materials DFT calculation Redox potential Li-ion battery Polymerization potential

Best-Fit Procurement Scenarios for 3a,4,7,7a-Tetrahydro-2-(2-ethoxyphenyl)-4,7-methano-1H-isoindole-1,3(2H)-dione (55680-85-8) Derived from Available Evidence


Positional Isomer Reference Standard for Ortho-Substituted Isoindole-Dione Libraries in Medicinal Chemistry SAR Campaigns

As a confirmed ortho-ethoxyphenyl positional isomer distinct from the more commonly cataloged para-isomer (CAS 15247-36-6), CAS 55680-85-8 serves as an essential reference standard when establishing SAR around N-aryl substitution geometry in isoindole-dione-based nuclear hormone receptor modulator programs. Procurement is warranted when the research objective specifically requires ortho-substitution to probe steric effects on target binding, as class-level evidence demonstrates that even minor N-substituent changes alter biological outcomes in this scaffold [1]. The compound's well-defined InChIKey (SDBZFUDPHOVZOP-UHFFFAOYSA-N) and exact mass (283.12100) provide unambiguous identity markers for LC-MS verification .

Exploratory Hypoxic Cell Radiosensitizer Research Requiring Scaffold Diversification Beyond Carbethoxy-Substituted Congeners

For radiation biology laboratories seeking to expand the chemical space of isoindole-4,7-dione radiosensitizers beyond the carbethoxy-substituted derivatives that dominate the potency-optimized region, CAS 55680-85-8 offers an ortho-ethoxyphenyl motif that has not been individually characterized for radiosensitization efficacy [2]. The class benchmark—approaching misonidazole-level activity—provides a reasonable expectation of measurable activity, while the uncharacterized substituent position creates an opportunity for novel SAR discovery. Users must independently determine reduction potential and sensitizer enhancement ratio, as these parameters have not been published for this specific compound.

Norbornene-Functionalized Monomer for Exploratory Cross-Linked Polymer Cathode Material Synthesis

The norbornene-fused core of CAS 55680-85-8, featuring a pendant olefin absent in the simpler isoindole-4,7-dione scaffolds computationally screened for organic cathode applications [3], provides a chemically addressable site for covalent immobilization via ring-opening metathesis polymerization (ROMP) or thiol-ene click chemistry. This structural feature differentiates it from all 16 IID derivatives in the DFT benchmark study, making it a candidate monomer for polymer cathode research where post-synthetic cross-linking is desired to mitigate dissolution-driven capacity fade. Procurement suitability is contingent upon in-house electrochemical characterization, as no redox potential data exist for this compound.

Environmental Fate and Aquatic Toxicology Probe Compound for Isoindole-Dione Risk Assessment Studies

The GHS H410 classification (very toxic to aquatic life with long-lasting effects) documented for CAS 55680-85-8 [4] positions this compound as a useful probe for environmental fate and ecotoxicology studies within the isoindole-dione class. Given that class-level in vivo toxicity screening in Balb-C mice indicated non-toxicity at high concentrations [1], the aquatic toxicity signal may reflect substructure-specific environmental persistence or bioaccumulation potential distinct from mammalian toxicity mechanisms. Environmental risk assessment laboratories may select this compound to benchmark aquatic hazard against alkyl-tailed norbornene-dicarboximides (e.g., MGK 264) that lack the H410 designation.

Quote Request

Request a Quote for 3a,4,7,7a-Tetrahydro-2-(2-ethoxyphenyl)-4,7-methano-1H-isoindole-1,3(2H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.